molecular formula C11H13BrFN B15312689 2-(5-Bromo-2-fluorophenyl)piperidine

2-(5-Bromo-2-fluorophenyl)piperidine

Cat. No.: B15312689
M. Wt: 258.13 g/mol
InChI Key: BEDRYVIJGXMHPZ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of bromine and fluorine atoms on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-fluoroaniline and piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The 5-bromo-2-fluoroaniline is reacted with piperidine under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)piperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)piperidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-chlorophenyl)piperidine: Similar structure but with a chlorine atom instead of fluorine.

    2-(5-Fluoro-2-chlorophenyl)piperidine: Contains both fluorine and chlorine atoms.

    2-(5-Bromo-2-methylphenyl)piperidine: Contains a methyl group instead of fluorine.

Uniqueness

2-(5-Bromo-2-fluorophenyl)piperidine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)piperidine

InChI

InChI=1S/C11H13BrFN/c12-8-4-5-10(13)9(7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2

InChI Key

BEDRYVIJGXMHPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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